Nbdps
Description
Properties
CAS No. |
132880-14-9 |
|---|---|
Molecular Formula |
C36H60N5O13P |
Molecular Weight |
801.9 g/mol |
IUPAC Name |
2-amino-3-[hydroxy-[2-[6-[(4-nitro-1,3-dihydro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C36H60N5O13P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-32(42)50-25-28(26-51-55(48,49)52-27-29(37)36(44)45)53-33(43)21-18-16-19-24-38-30-22-23-31(41(46)47)35-34(30)39-54-40-35/h9-10,22-23,28-29,38-40H,2-8,11-21,24-27,37H2,1H3,(H,44,45)(H,48,49)/b10-9+ |
InChI Key |
MPEALQZPJOTEJL-MDZDMXLPSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2 |
Synonyms |
1-oleoyl-2-((N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino)caproyl)phosphatidylserine |
Origin of Product |
United States |
Scientific Research Applications
Epidemiological Insights
The NBDPS has provided crucial epidemiological insights into the prevalence and etiology of various birth defects. By analyzing data from over 30,000 interviews, researchers have identified significant associations between maternal behaviors (e.g., smoking, medication use) and specific birth defects. For instance, studies have shown that certain medications taken during pregnancy are linked to increased risks of congenital heart defects and other malformations .
Gene-Environment Interactions
One of the unique aspects of this compound is its ability to study gene-environment interactions. By collecting biological samples (cheek swabs) from mothers, fathers, and infants, researchers can investigate how genetic predispositions interact with environmental exposures to influence the risk of birth defects. This approach has opened new avenues for understanding complex interactions that contribute to teratogenesis .
Public Health Policy Development
Findings from the this compound have informed public health policies aimed at preventing birth defects. For example, data indicating the risks associated with specific medications have led to revised guidelines for prescribing practices during pregnancy. Additionally, the study's insights into maternal nutrition and health behaviors have influenced educational campaigns targeting expectant mothers .
Case Study 1: Medication Use and Birth Defects
A notable case study within this compound examined the association between fluconazole use during pregnancy and specific birth defects, such as cleft lip with cleft palate and d-transposition of great arteries. The study found significant odds ratios indicating elevated risks for these conditions among infants exposed to fluconazole in utero . This research has prompted further investigations into safe prescribing practices for antifungal medications during pregnancy.
Case Study 2: Environmental Exposures
Another critical area of research focused on maternal exposure to environmental toxins, such as pesticides and air pollutants. The this compound data revealed correlations between high levels of certain environmental exposures and increased risks of neural tube defects. These findings have been instrumental in advocating for stricter regulations on pesticide use near residential areas where pregnant women may be exposed .
Data Tables
| Study Focus | Key Findings | Public Health Implications |
|---|---|---|
| Medication Use | Increased risk of cleft lip associated with fluconazole | Revised prescribing guidelines for antifungal medications |
| Environmental Exposures | Correlation between pesticide exposure and neural tube defects | Advocacy for stricter pesticide regulations |
| Maternal Health Factors | Links between obesity/diabetes and congenital anomalies | Development of targeted health interventions |
Comparison with Similar Compounds
Comparison with Similar Studies: NBDPS vs. BD-STEPS
The Birth Defects Study To Evaluate Pregnancy exposureS (BD-STEPS) , launched in 2014, extends and refines this compound methodologies. Below is a detailed comparison:
Table 1: Key Differences Between this compound and BD-STEPS
Key Research Findings and Advancements
Methodological Improvements: BD-STEPS streamlined interviews to reduce participant burden while expanding exposure details (e.g., maternal stress, environmental pollutants) . Data linkages with environmental and clinical databases (e.g., air/water quality, assisted reproductive technology records) enhance exposure validation .
Enhanced Statistical Power: Combining this compound and BD-STEPS data enables analysis of rare exposures (e.g., mycophenolate mofetil, linked to anotia/microtia) .
Targeted Public Health Goals :
- This compound identified modifiable risks (e.g., folic acid deficiency), while BD-STEPS aims to translate findings into prevention strategies (e.g., reducing opioid use during pregnancy) .
Q & A
Q. How to design adaptive sampling for longitudinal this compound studies?
- Methodological Answer : Implement respondent-driven sampling (RDS) for hard-to-reach populations. Use predictive analytics to identify high-attrition risk cohorts and oversample initially. For material degradation studies, employ accelerated aging models to simulate longitudinal effects within shorter timeframes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
